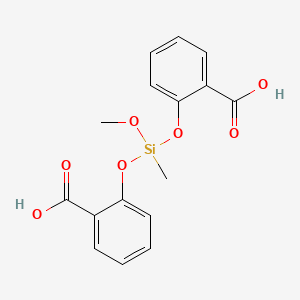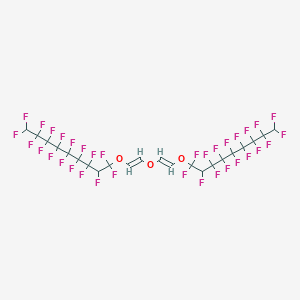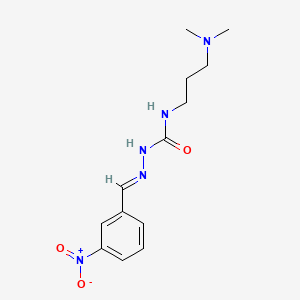
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide is a complex organic compound with a unique structure that includes both a dimethylamino group and a nitrophenyl group
準備方法
The synthesis of N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide typically involves a multi-step process. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with hydrazinecarboxamide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
化学反応の分析
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
類似化合物との比較
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide can be compared with similar compounds such as:
N-(3-(Dimethylamino)propyl)-2-((4-nitrophenyl)methylene)hydrazinecarboxamide: This compound has a similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
N-(3-(Dimethylamino)propyl)-2-((3-chlorophenyl)methylene)hydrazinecarboxamide: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and applications.
特性
CAS番号 |
180045-59-4 |
|---|---|
分子式 |
C13H19N5O3 |
分子量 |
293.32 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl]-3-[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C13H19N5O3/c1-17(2)8-4-7-14-13(19)16-15-10-11-5-3-6-12(9-11)18(20)21/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,14,16,19)/b15-10+ |
InChIキー |
IYKGJMUAANQSOL-XNTDXEJSSA-N |
異性体SMILES |
CN(C)CCCNC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
正規SMILES |
CN(C)CCCNC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
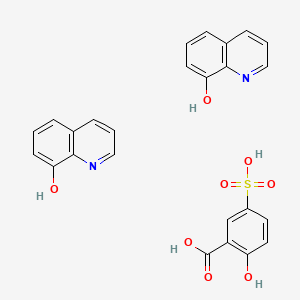
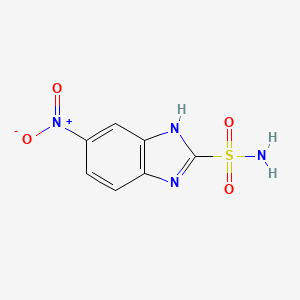
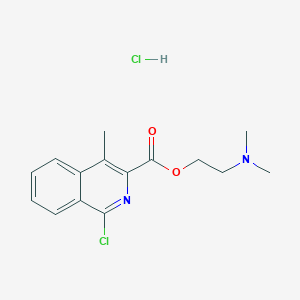
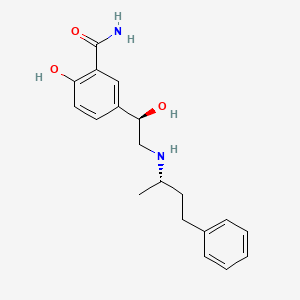
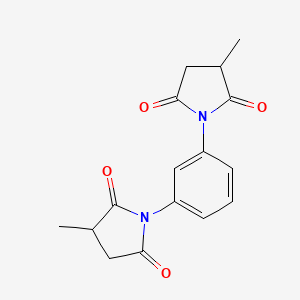
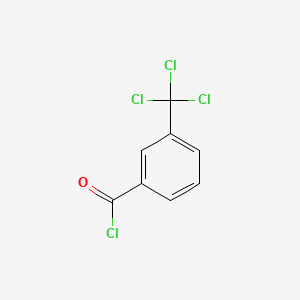
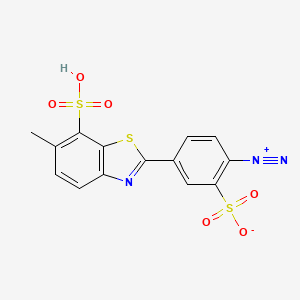

![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
